3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
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Overview
Description
3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with the molecular formula C13H26N2O3 It is characterized by its unique structure, which includes an amino group, a methyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves the reaction of 2-amino-3-methylbutanoic acid with 5-methylhexanoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and real-time monitoring ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a hexanoic acid backbone.
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid: Contains a sulfinyl group instead of the amide linkage.
Uniqueness
3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
TWQINIJWWJMYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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